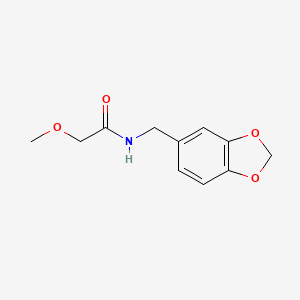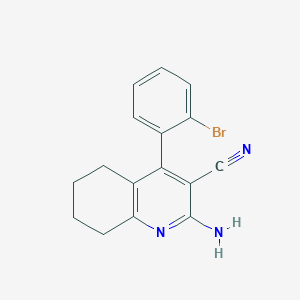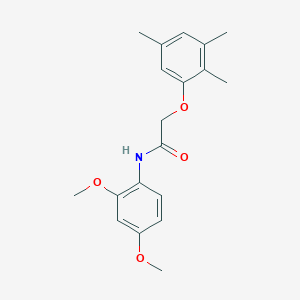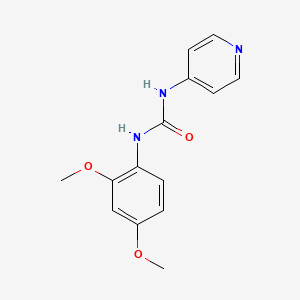![molecular formula C11H11Cl2NO3 B5811654 methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5811654.png)
methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate, also known as DCP-M, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in the regulation of glucose metabolism.
作用机制
Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate acts as a competitive inhibitor of DPP-4, binding to the active site of the enzyme and preventing it from cleaving its substrates. The inhibition of DPP-4 by this compound leads to an increase in the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and lower blood glucose levels. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose metabolism and inflammation, this compound has been shown to improve endothelial function, reduce oxidative stress, and inhibit the proliferation of cancer cells. This compound has also been shown to have beneficial effects on bone metabolism, by increasing bone formation and reducing bone resorption.
实验室实验的优点和局限性
Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate has several advantages as a tool for scientific research. It is a potent and selective inhibitor of DPP-4, and its effects can be easily measured using assays for GLP-1 and GIP levels, insulin secretion, and other physiological parameters. This compound is also relatively easy to synthesize, and its chemical structure can be modified to improve its potency and selectivity. However, there are also some limitations to using this compound in lab experiments. This compound is a small molecule inhibitor and may have off-target effects, and its effects may vary depending on the cell type or animal model used.
未来方向
There are several future directions for research on methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate. One area of research is the development of more potent and selective inhibitors of DPP-4, which may have better therapeutic potential for the treatment of diabetes and other metabolic disorders. Another area of research is the investigation of the effects of DPP-4 inhibition on other physiological processes, such as inflammation, cardiovascular function, and bone metabolism. Finally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve therapeutic outcomes.
合成方法
Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate is synthesized by reacting 2,3-dichloroaniline with methyl acetoacetate in the presence of a base and a solvent. The reaction proceeds through an imine intermediate, which is then hydrolyzed to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of base and solvent used.
科学研究应用
Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate has been extensively used in scientific research as a tool to study the role of DPP-4 in glucose metabolism. DPP-4 is a membrane-bound peptidase that cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of insulin secretion. Inhibition of DPP-4 by this compound leads to an increase in the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and lowers blood glucose levels. This compound has also been used to study the effects of DPP-4 inhibition on other physiological processes, such as inflammation, cardiovascular function, and bone metabolism.
属性
IUPAC Name |
methyl 4-(2,3-dichloroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-17-10(16)6-5-9(15)14-8-4-2-3-7(12)11(8)13/h2-4H,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXBSZQCVCUOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)
![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)




![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)
![[(4-acetylphenyl)hydrazono]malononitrile](/img/structure/B5811643.png)
